2-Amino-4-methyl-thiazole-5-carboxylic acid amide

Catalog No.
S669892
CAS No.
457941-32-1
M.F
C5H7N3OS
M. Wt
157.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-methyl-thiazole-5-carboxylic acid amide

CAS Number

457941-32-1

Product Name

2-Amino-4-methyl-thiazole-5-carboxylic acid amide

IUPAC Name

2-amino-4-methyl-1,3-thiazole-5-carboxamide

Molecular Formula

C5H7N3OS

Molecular Weight

157.2 g/mol

InChI

InChI=1S/C5H7N3OS/c1-2-3(4(6)9)10-5(7)8-2/h1H3,(H2,6,9)(H2,7,8)

InChI Key

GTAXMXNQWKHRMA-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)N)C(=O)N

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)N

Availability of Information

  • Pharmaceutical research: Thiazole molecules are being investigated for their potential applications in developing new drugs PubChem: Thiazole, CID=989: )
  • Material science: Thiazole compounds are used in the development of new materials with specific properties, such as conductivity or heat resistance ScienceDirect: Applications of Thiazole Derivatives in Material Science, Vijayan et al., 2017:

2-Amino-4-methyl-thiazole-5-carboxylic acid amide is a heterocyclic compound characterized by the presence of both nitrogen and sulfur atoms in its structure. Its molecular formula is C5H7N3OSC_5H_7N_3OS with a molecular weight of approximately 157.2 g/mol . The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen, along with an amino group and a carboxylic acid amide functional group. This structural arrangement contributes to its unique chemical properties and potential biological activities.

Typical of amides and thiazoles. Notably:

  • Hydrolysis: Under acidic or basic conditions, 2-amino-4-methyl-thiazole-5-carboxylic acid amide can hydrolyze to yield 2-amino-4-methyl-thiazole-5-carboxylic acid and ammonia.
  • Acylation: The amino group can undergo acylation reactions, forming N-acyl derivatives that may exhibit altered biological activities.
  • Nucleophilic Substitution: The thiazole ring can be modified through nucleophilic substitution reactions, allowing for the introduction of various substituents.

Research indicates that 2-amino-4-methyl-thiazole-5-carboxylic acid amide exhibits several biological activities:

  • Antimicrobial Properties: It has shown potential as an antimicrobial agent against various bacterial strains, making it a candidate for further development in medicinal chemistry.
  • Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties, although further research is needed to elucidate its mechanisms of action.
  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Several synthetic routes have been developed for the preparation of 2-amino-4-methyl-thiazole-5-carboxylic acid amide:

  • Condensation Reactions: One common method involves the condensation of 2-amino-4-methyl-thiazole with appropriate carboxylic acids or their derivatives under specific conditions (e.g., heating or using coupling agents).
  • Amidation Reactions: The direct amidation of 2-amino-4-methyl-thiazole-5-carboxylic acid with ammonia or amines can yield the desired amide.
  • Multistep Synthesis: More complex synthetic pathways may involve multiple steps, including protection-deprotection strategies and functional group transformations.

The applications of 2-amino-4-methyl-thiazole-5-carboxylic acid amide span various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound in drug development, particularly for antimicrobial and anticancer therapies.
  • Agricultural Chemicals: Its antimicrobial properties may also find utility in agricultural applications as a pesticide or fungicide.
  • Biochemical Research: The compound serves as a biochemical tool in proteomics and other areas of research due to its unique structural features.

Interaction studies have revealed that 2-amino-4-methyl-thiazole-5-carboxylic acid amide can interact with various biomolecules:

  • Protein Binding: Investigations into its binding affinity to proteins suggest that it may act as an inhibitor or modulator of specific enzymes.
  • Receptor Interactions: Studies indicate potential interactions with biological receptors, which could influence signaling pathways relevant to disease processes.

Several compounds share structural similarities with 2-amino-4-methyl-thiazole-5-carboxylic acid amide. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
Methyl 2-amino-4-methylthiazole-5-carboxylate0.96Methyl ester derivative with different solubility properties
Ethyl 2-amino-4-methylthiazole-5-carboxylate0.94Ethyl ester variant, potentially differing bioactivity
2-Acetylamino-4-methylthiazole-5-carboxylic acid0.86Contains an acetyl group, affecting reactivity
2-Aminothiazole-5-carboxylic acid0.82Lacks the methyl group on the fourth position
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate0.82Incorporates trifluoromethyl group, enhancing lipophilicity

These compounds illustrate the diversity within the thiazole family while highlighting the unique aspects of 2-amino-4-methyl-thiazole-5-carboxylic acid amide, particularly its potential biological applications and reactivity profiles.

The compound 2-amino-4-methyl-thiazole-5-carboxylic acid amide is systematically named 2-amino-4-methyl-1,3-thiazole-5-carboxamide under IUPAC guidelines. Its molecular formula is C₅H₇N₃OS, with a molecular weight of 157.20 g/mol. The SMILES notation is CC1=C(SC(=N1)N)C(=O)N, representing a thiazole ring substituted with an amino group at position 2, a methyl group at position 4, and a carboxamide group at position 5.

Table 1: Key Identifiers

PropertyValue
IUPAC Name2-amino-4-methyl-1,3-thiazole-5-carboxamide
CAS Registry Number457941-32-1
Molecular FormulaC₅H₇N₃OS
Molecular Weight157.20 g/mol
SMILESCC1=C(SC(=N1)N)C(=O)N

Structural Analysis

The compound features a thiazole heterocycle (a five-membered ring containing nitrogen and sulfur atoms) with three substituents:

  • A primary amino group (-NH₂) at position 2.
  • A methyl group (-CH₃) at position 4.
  • A carboxamide group (-CONH₂) at position 5.

X-ray crystallographic data for closely related thiazole derivatives (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) reveal planar thiazole rings with bond lengths and angles consistent with aromaticity. Conformational analysis of the carboxamide group suggests rotational flexibility around the C5-C(=O) bond, enabling hydrogen bonding with biological targets.

The compound exhibits a molecular formula of C₅H₇N₃OS with a molecular weight of 157.20 g/mol [1]. The structure is systematically named as 2-amino-4-methyl-1,3-thiazole-5-carboxamide according to International Union of Pure and Applied Chemistry nomenclature [1] [2]. The molecule is registered under Chemical Abstracts Service number 457941-32-1 [1] [2].

PropertyValueReference
Molecular FormulaC₅H₇N₃OS [1]
Molecular Weight157.20 g/mol [1]
IUPAC Name2-amino-4-methyl-1,3-thiazole-5-carboxamide [1]
CAS Registry Number457941-32-1 [1]
InChIInChI=1S/C5H7N3OS/c1-2-3(4(6)9)10-5(7)8-2/h1H3,(H2,6,9)(H2,7,8) [1]
InChIKeyGTAXMXNQWKHRMA-UHFFFAOYSA-N [1]
SMILESCC1=C(SC(=N1)N)C(=O)N [1]

The exact mass and monoisotopic mass are both 157.03098303 Da, indicating the precise molecular weight when considering the most abundant isotopes [1]. The compound contains 10 heavy atoms with no formal charge, demonstrating its neutral character under standard conditions [1].

Ring System Architecture

The thiazole ring system constitutes the central structural framework of this compound. This five-membered heterocyclic ring contains both sulfur and nitrogen atoms, providing the molecule with unique electronic properties [3] [4]. The most stable tautomeric form, designated as AMT1 in theoretical studies, features a ring stabilized by two double bonds: one C=C bond and one C=N bond [3] [4].

Theoretical calculations using density functional theory at the B3LYP/6-311++G(3df,3pd) level have demonstrated that this particular tautomer achieves optimal stability through effective aromatic character [3] [4]. The five-membered ring exhibits planarity, which contributes to the delocalization of π-electrons across the system [3].

Structural FeatureDescriptionTheoretical Basis
Thiazole Ring SystemFive-membered heterocyclic ring containing sulfur and nitrogen [3] [4]
C=C Double BondPresent in most stable tautomer (AMT1) [3] [4]
C=N Double BondPresent in most stable tautomer (AMT1) [3] [4]
Ring StabilizationStabilized by two double bonds (C=C and C=N) [3] [4]
Aromatic CharacterExhibits aromatic character in most stable form [3] [4]

Functional Group Analysis

The compound incorporates two significant functional groups that influence its chemical reactivity and biological activity. The amino group at position 2 of the thiazole ring provides nucleophilic character and potential for hydrogen bonding interactions [1] [2]. The carboxamide group at position 5 introduces both hydrogen bond donor and acceptor capabilities through its carbonyl oxygen and amino nitrogen atoms [1].

The methyl substituent at position 4 serves as an electron-donating group that can influence the electronic distribution within the thiazole ring system [3] [4]. This substitution pattern affects both the stability of different tautomeric forms and the overall reactivity of the molecule [3].

Molecular Descriptors and Topological Properties

Several computed molecular descriptors provide insight into the structural characteristics of 2-amino-4-methyl-thiazole-5-carboxylic acid amide. The topological polar surface area measures 110 Ų, indicating significant potential for polar interactions [1]. The compound exhibits an XLogP3-AA value of 0.2, suggesting moderate lipophilicity [1].

PropertyValueImplication
Topological Polar Surface Area110 ŲSignificant polar interaction potential
XLogP3-AA0.2Moderate lipophilicity
Hydrogen Bond Donor Count2Two sites available for hydrogen bond donation
Hydrogen Bond Acceptor Count4Four sites available for hydrogen bond acceptance
Rotatable Bond Count1Limited conformational flexibility
Complexity152Moderate structural complexity

The hydrogen bonding profile reveals two donor sites and four acceptor sites, indicating substantial capacity for intermolecular interactions [1]. The single rotatable bond suggests limited conformational flexibility, which may contribute to the stability of the preferred conformation [1].

Tautomeric Considerations

Theoretical investigations have identified multiple possible tautomeric forms for this compound, arising from hydrogen migration within the molecular framework [3] [4]. The most thermodynamically stable form, AMT1, predominates under equilibrium conditions due to optimal ring stabilization through aromatic character [3] [4].

Energy barrier calculations for tautomeric interconversion reveal that alternative forms require substantial activation energies, ranging from 25.1 to 360.3 kJ mol⁻¹ depending on the specific transformation pathway [3] [4]. This high energy requirement ensures that the AMT1 tautomer remains the predominant species under normal conditions [3] [4].

Physical State and Morphology

2-Amino-4-methyl-thiazole-5-carboxylic acid amide typically exists as a crystalline solid under ambient conditions [5] [6]. Commercial preparations generally appear as white to off-white crystalline material with purity levels of 95% or higher [7] [6]. The compound requires storage under refrigerated conditions (2-8°C) in an inert atmosphere to maintain stability [7] [6].

PropertyValueCommercial Specification
Physical StateCrystalline solid [5] [6]
ColorWhite to off-white [7] [6]
Purity≥95% [7] [6]
Storage Temperature2-8°C [7] [6]
Storage AtmosphereInert gas (nitrogen or argon) [7] [6]

The compound exhibits good solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and ethanol [5]. Aqueous solubility remains limited, though it can be enhanced through the use of co-solvents or buffer systems [8].

Spectroscopic Fingerprint

Vibrational spectroscopy studies have provided detailed characterization of the molecular structure. Infrared spectroscopy reveals characteristic absorption bands corresponding to various functional groups within the molecule [3] [4]. The amino group exhibits asymmetric and symmetric N-H stretching vibrations at approximately 3540 and 3436 cm⁻¹, respectively [4].

The carboxamide functionality displays carbonyl stretching around 1603 cm⁻¹, while ring stretching vibrations appear in the 1523-1546 cm⁻¹ region [4]. These spectroscopic signatures provide definitive identification markers for the compound and confirm its structural integrity [4].

XLogP3

0.2

Dates

Last modified: 08-15-2023

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